molecular formula C8H6BrNO2 B1320555 7-Bromo-5-methoxy-1,3-benzoxazole CAS No. 937601-57-5

7-Bromo-5-methoxy-1,3-benzoxazole

Cat. No.: B1320555
CAS No.: 937601-57-5
M. Wt: 228.04 g/mol
InChI Key: UXGJFRVLTQFYMX-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-1,3-benzoxazole is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Bromo-5-methoxy-1,3-benzoxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function. For instance, this compound may inhibit certain oxidases, thereby reducing oxidative stress within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, this compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . By modulating these pathways, this compound can alter the balance of metabolites within cells, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins may sequester this compound, influencing its localization and bioavailability within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert effects on mitochondrial function and energy metabolism . The precise localization of this compound within cells can significantly impact its biochemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxy-1,3-benzoxazole typically involves the bromination of 5-methoxy-1,3-benzoxazole. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazoles, depending on the nucleophile used.

    Oxidation and Reduction: Products can range from hydroxylated derivatives to fully reduced benzoxazole rings.

Scientific Research Applications

7-Bromo-5-methoxy-1,3-benzoxazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methoxy-1,3-benzoxazole is unique due to the presence of both bromine and methoxy groups, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

IUPAC Name

7-bromo-5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJFRVLTQFYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-57-5
Record name 937601-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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